Cyanine 5 Bihexanoic Acid Dye, Potassium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

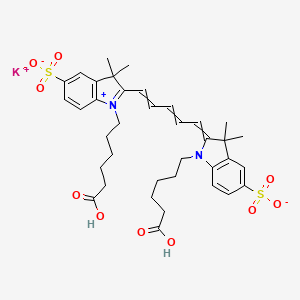

Cyanine 5 Bihexanoic Acid Dye, Potassium Salt is a fluorescent dye widely used in various scientific fields. This compound is known for its strong fluorescence and water solubility, making it an excellent choice for labeling proteins and peptides. The molecular formula of this compound is C37H45KN2O10S2, and it has a molecular weight of 780.99 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine 5 Bihexanoic Acid Dye, Potassium Salt involves the reaction of indole derivatives with pentadienyl intermediates. The reaction typically occurs under mild conditions, with the use of organic solvents and catalysts to facilitate the formation of the dye. The process includes several steps of purification to ensure the high purity of the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is then subjected to rigorous quality control measures to ensure consistency and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Cyanine 5 Bihexanoic Acid Dye, Potassium Salt undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the dye’s fluorescence properties.

Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of reduced indole derivatives .

Applications De Recherche Scientifique

Biological Imaging

Cyanine 5 is extensively used in fluorescence imaging techniques due to its strong absorption and emission properties in the near-infrared region. This property allows for deeper tissue penetration and reduced background fluorescence.

Applications in Imaging Techniques

- Fluorescence Microscopy : Cy5 is employed to label proteins, nucleic acids, and other biomolecules for visualization under a fluorescence microscope. Its photostability ensures reliable imaging over time .

- In Vivo Imaging : The dye is utilized in animal models to track biological processes in real-time. For instance, studies have demonstrated its effectiveness in imaging tumor growth and metastasis .

Molecular Labeling

Cyanine 5 is instrumental in the labeling of biomolecules for various assays.

Labeling Techniques

- Protein Labeling : The dye can be conjugated to antibodies or proteins through thiol-reactive groups, allowing for specific targeting in immunoassays .

- Nucleic Acid Detection : Cy5 is used as a fluorescent probe for DNA and RNA detection in techniques such as quantitative PCR (qPCR) and microarray analysis. Its high quantum yield enhances sensitivity during detection .

| Application | Technique | Fluorescence Enhancement |

|---|---|---|

| Protein Labeling | Immunofluorescence | High |

| Nucleic Acid Detection | qPCR | Up to 1000-fold |

| In Vivo Imaging | Fluorescence Microscopy | Deep Tissue Penetration |

Therapeutic Research

Recent studies have explored the use of Cyanine 5 in therapeutic applications, particularly in cancer research.

Case Studies

- A study investigating the antiproliferative effects of Cyanine 5 on Caco-2 colorectal cancer cells showed that the dye could induce cell cycle arrest at the G0/G1 phase with a selectivity index indicating significant efficacy against cancer cells compared to normal cells .

- Another research highlighted the potential of heterobifunctional Cyanine 5 dyes for targeted drug delivery systems, allowing for the conjugation of therapeutic agents to specific cellular targets via click chemistry methods .

Synthetic Approaches

The synthesis of Cyanine 5 dyes has been optimized for various applications. A modular synthetic route allows for the incorporation of different functional groups that enhance their utility in biological studies.

Synthesis Overview

Mécanisme D'action

The mechanism of action of Cyanine 5 Bihexanoic Acid Dye, Potassium Salt involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the conjugated double-bond system in the dye’s structure, which allows for efficient energy transfer. The dye interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces, enabling it to label specific biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to Cyanine 5 Bihexanoic Acid Dye, Potassium Salt include:

- Cyanine 3 Bihexanoic Acid Dye, Potassium Salt

- Cyanine 7 Bihexanoic Acid Dye, Potassium Salt

- Fluorescein Bihexanoic Acid Dye, Potassium Salt

Uniqueness

This compound is unique due to its specific absorption and emission wavelengths, which make it highly suitable for applications requiring red fluorescence. Its water solubility and amine-reactive properties further enhance its utility in various scientific fields .

Activité Biologique

Cyanine 5 Bihexanoic Acid Dye, Potassium Salt (C5B) is a synthetic fluorescent dye known for its significant biological activity, particularly in the fields of molecular biology and biochemistry. This article delves into its properties, synthesis, biological applications, and relevant research findings.

- Molecular Formula : C33H39KN2O8S2

- Molecular Weight : Approximately 694.9 g/mol

- Appearance : Dark blue solid

- Solubility : Highly soluble in aqueous solutions

C5B is characterized by its thiol-reactive properties, allowing it to form stable conjugates with thiol-containing biomolecules such as proteins. This reactivity is crucial for various labeling and imaging techniques.

C5B primarily interacts with sulfhydryl groups (-SH) present in cysteine residues of proteins, forming stable thioether bonds. This reaction is essential for ensuring that the dye can label proteins without altering their functional properties, making it invaluable in fluorescence microscopy and flow cytometry applications.

Biological Applications

The dye's fluorescent properties enable visualization under specific wavelengths of light, which is critical in several biological assays. Key applications include:

- Protein Labeling : C5B is extensively used to label proteins for tracking and studying their interactions within cells.

- Imaging Techniques : It facilitates various imaging applications, including fluorescence microscopy and flow cytometry.

- Drug Delivery Systems : Research indicates potential use in targeted drug delivery systems due to its ability to selectively bind to biomolecules .

Comparative Analysis with Other Dyes

C5B exhibits unique characteristics compared to other cyanine dyes. The following table summarizes its features relative to similar compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Cyanine 3 Monofunctional Hexanoic Acid Dye | Similar structure but lower fluorescence efficiency | Less reactive towards thiols |

| Alexa Fluor 647 | Broad application range but different reactivity | Not specifically thiol-reactive |

| Rhodamine B | Different excitation/emission spectra | Less specific for thiols |

C5B stands out due to its specific reactivity with thiols, making it particularly suitable for targeted labeling applications.

Case Studies

-

Fluorescence Studies on DNA :

A study utilized C5B to probe local conformations in DNA samples. The results indicated that the attachment of the dye redshifted the absorption and fluorescence spectra by up to 10 nm, suggesting a solvatochromic effect influenced by the dye's interaction with DNA . -

Cytotoxicity in Cancer Cells :

Research demonstrated that cyanine dyes, including C5B, could enhance the cytotoxic effects of pro-apoptotic peptides in cancer cells. The addition of C5B significantly improved the potency of these peptides in various cell lines, indicating its potential role as a delivery vector for therapeutic agents . -

Mitochondrial Targeting :

Cyanine dyes have been shown to effectively target mitochondria in cancer cells. C5B's ability to localize within cellular organelles enhances its utility in developing targeted therapies .

Propriétés

IUPAC Name |

potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPLZDLIQRWUCY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45KN2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.